Product packaging for alpha-Zearalenol(Cat. No.:)

alpha-Zearalenol

Cat. No.: B1239451
M. Wt: 320.4 g/mol
InChI Key: FPQFYIAXQDXNOR-RLFMVEGUSA-N
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Description

Overview of Zearalenone (B1683625) Mycotoxin Family in Agro-Ecosystems

The zearalenone (ZEN) family of mycotoxins, secondary metabolites produced by various Fusarium species, represents a significant concern in global agro-ecosystems. scirp.orgfrontiersin.orgnih.gov These fungi, including F. graminearum, F. culmorum, F. equiseti, and F. crookwellense, are common plant pathogens that infect a wide range of cereal crops, particularly maize, wheat, barley, and oats. scirp.orgnih.govhmdb.ca The contamination of these staple grains with zearalenone and its derivatives can occur both pre- and post-harvest, with optimal fungal growth and toxin production favored by high humidity and moderate to low temperatures. scirp.orgingentaconnect.com

Zearalenone is a non-steroidal estrogenic mycotoxin, structurally similar to the natural hormone estrogen. scirp.orgnih.gov This structural analogy allows it to bind to estrogen receptors, leading to a range of estrogenic effects in animals. nih.govmdpi.com In agricultural settings, the presence of zearalenone in feed can lead to significant reproductive issues in livestock, particularly in swine, which are highly sensitive to its effects. hmdb.cafrontiersin.org Ruminants are also susceptible, while poultry tend to be more resistant. mdpi.comfrontiersin.org The economic impact of zearalenone contamination includes reduced animal productivity, and the heat stability of the toxin means it can persist through food processing, posing a potential risk to human health. scirp.orgmdpi.com

Significance of Alpha-Zearalenol (B28931) as a Metabolite and Active Compound

This compound (α-ZOL) is a primary and highly significant metabolite of zearalenone. nih.govwikipedia.org Following ingestion, zearalenone is rapidly absorbed and metabolized, primarily in the liver and to a lesser extent in the intestinal mucosa. wikipedia.orginchem.org This biotransformation process involves the reduction of zearalenone's ketone group, leading to the formation of two main stereoisomeric metabolites: this compound and beta-zearalenol (B137171) (β-ZOL). hmdb.camdpi.com The conversion is catalyzed by hydroxysteroid dehydrogenase enzymes. mdpi.commdpi.com

The estrogenic activity of α-ZOL has been demonstrated in various in vitro and in vivo studies. It can induce the proliferation of estrogen receptor-positive breast cancer cells (MCF-7) and increase uterine weight in immature female mice. caymanchem.comresearchgate.net Its ability to act as an agonist for estrogen receptor α (ERα) underlies its potent endocrine-disrupting capabilities. caymanchem.com Therefore, understanding the formation, occurrence, and biological activity of this compound is critical for accurately assessing the risks associated with zearalenone contamination in food and feed.

Data on Zearalenone and its Metabolites

Table 1: Key Compounds in the Zearalenone Family

Compound NameAbbreviationChemical FormulaMolar Mass ( g/mol )Key Characteristics
ZearalenoneZENC18H22O5318.36Parent mycotoxin produced by Fusarium species; estrogenic. mdpi.com
This compoundα-ZOLC18H24O5320.38Major, highly estrogenic metabolite of zearalenone. wikipedia.org
beta-Zearalenolβ-ZOLC18H24O5320.38Metabolite of zearalenone with lower estrogenic activity than α-ZOL. mdpi.com
Zearalanone (B192696)ZANC18H24O5320.38Reduced metabolite of zearalenone. mdpi.com
alpha-Zearalanolα-ZALC18H26O5322.40Further reduced metabolite; also used as a growth promoter (Zeranol). mdpi.commdpi.com
beta-Zearalanol (B1681218)β-ZALC18H26O5322.40Further reduced metabolite (Taleranol). mdpi.comrsc.org

Table 2: Comparative Estrogenic Potency

CompoundRelative Estrogenic Potency
ZearalenoneBaseline
This compound3 to 4 times more potent than zearalenone. hmdb.cawikipedia.org
beta-ZearalenolLess potent than zearalenone. mdpi.com
alpha-ZearalanolHigher estrogenic activity than zearalenone. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O5 B1239451 alpha-Zearalenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

(8R,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one

InChI

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12?,14-/m1/s1

InChI Key

FPQFYIAXQDXNOR-RLFMVEGUSA-N

Isomeric SMILES

CC1CCC[C@@H](CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O

Canonical SMILES

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O

Pictograms

Corrosive; Irritant; Health Hazard

Synonyms

(-)-beta-zearalenol
(3R,7R,11E)-7,14,16-trihydroxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecin-1-one
1H-2-benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)-
3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one
alpha-zearalenol
alpha-zearalenol, (cis)-isomer
beta-trans-zearalenol
beta-zearalenol
zearalenol

Origin of Product

United States

Origin and Environmental Dynamics of Alpha Zearalenol

Biosynthesis of Zearalenone (B1683625) and Subsequent Formation of Alpha-Zearalenol (B28931)

This compound (α-ZOL) is a significant metabolite of the mycotoxin zearalenone (ZEN). mdpi.commdpi.com The production of ZEN and its subsequent conversion to α-ZOL are complex biological processes primarily carried out by various fungal species. mdpi.com

Fungal Species and Polyketide Biosynthetic Pathways

Zearalenone is a non-steroidal estrogenic mycotoxin produced by several species of the Fusarium genus, which are commonly found contaminating cereal grains worldwide. wikipedia.orgfrontiersin.orgresearchgate.net Key producing species include Fusarium graminearum (also known as Gibberella zeae), F. culmorum, F. cerealis, F. equiseti, F. verticillioides, and F. incarnatum. wikipedia.org These fungi are responsible for diseases in staple crops like maize, wheat, and barley, leading to the accumulation of ZEN before harvest. frontiersin.org

The biosynthesis of ZEN occurs through a polyketide pathway. encyclopedia.pub This intricate process involves the sequential condensation of acetate (B1210297) units to form a long polyketide chain, which is then cyclized and modified to create the final ZEN molecule. uniprot.orgresearchgate.net Specifically, the synthesis is initiated by the condensation of one acetyl-CoA molecule and five malonyl-CoA molecules, catalyzed by a polyketide synthase (PKS), Pks4, to form a 12-carbon polyketide. researchgate.net A second PKS, Pks13, then adds three more malonyl-CoA molecules, extending the chain and causing it to cyclize, ultimately forming the zearalenol (B1233230) epimer, β-zearalenol (β-ZOL). researchgate.net

The genes responsible for ZEN biosynthesis, including PKS4 and PKS13, are located in a gene cluster. researchgate.netresearchgate.net This cluster also contains other essential genes, such as ZEB1, which encodes an isoamyl alcohol oxidase responsible for the conversion of β-ZOL to ZEN, and ZEB2, a transcription factor that regulates the expression of the cluster's genes. uniprot.orgresearchgate.netresearchgate.net

Enzymatic Conversions in Fungal Biotransformation

Once zearalenone is produced, it can be enzymatically converted to its metabolites, including this compound (α-ZOL) and beta-zearalenol (B137171) (β-ZOL). mdpi.com This biotransformation is not limited to the producing fungi themselves; other microorganisms can also perform these conversions. mdpi.com For instance, Saccharomyces cerevisiae used in fermentation processes can metabolize ZEN, converting a portion of it to α-ZOL and a larger portion to β-ZOL. mdpi.com

The conversion of ZEN to α-ZOL is a reduction reaction catalyzed by hydroxysteroid dehydrogenases (HSDs). frontiersin.org Specifically, 3α-HSD is responsible for the formation of α-ZOL. frontiersin.org This conversion is significant because α-ZOL exhibits higher estrogenic activity than the parent compound, ZEN. creative-diagnostics.comnih.gov In contrast, the formation of β-ZOL, catalyzed by 3β-HSD, is considered a deactivation process as β-ZOL is less estrogenic. nih.govnih.gov

The relative amounts of α-ZOL and β-ZOL produced can vary depending on the organism and its specific enzymatic capabilities. For example, in some animal species, the liver is the primary site of this metabolic conversion. researchgate.net Certain enzymes, like ZHD (zearalenone hydrolase), have been studied for their potential to detoxify ZEN and its derivatives. While some ZHD homologs show activity towards α-ZOL, it is generally less than their activity towards ZEN. mdpi.com

Occurrence and Distribution in Agricultural Commodities and Animal Feed

This compound, along with its parent compound zearalenone, contaminates a wide range of agricultural products globally, posing a concern for both human and animal health. researchgate.net

Contamination Profiles in Cereal Grains and Plant-Derived Products

Zearalenone and its metabolites are frequently detected in various cereal grains. mdpi.commdpi.com Maize is a major contributor to ZEN exposure, often showing high incidence rates and contamination levels. researchgate.net Studies have reported mean ZEN concentrations in maize ranging from below 6 µg/kg to over 500 µg/kg, with maximum levels often exceeding 1000 µg/kg. researchgate.net Wheat and barley generally exhibit lower levels of ZEN contamination compared to maize. researchgate.net

A study of cereal flour in Korea found ZEN in 41% of samples, with concentrations ranging from 0.5 to 536 µg/kg. tandfonline.com Corn flour had the highest incidence and contamination levels, while oat flour had the lowest. tandfonline.com In the same study, α-ZOL was detected in 23% of corn flour samples, though at lower concentrations than ZEN. tandfonline.com Another survey in Oman detected α-ZOL and β-ZOL in 59% and 32% of cereal grain samples, respectively, with maximum concentrations of 423 µg/kg for α-ZOL and 203 µg/kg for β-ZOL. mdpi.com

The co-occurrence of ZEN with its metabolites is a significant finding. In the Korean flour study, 14% of all samples showed co-contamination of ZEN, α-ZOL, β-ZOL, and zearalanone (B192696) (ZAN). tandfonline.com

Interactive Data Table: Occurrence of Zearalenone and this compound in Cereal Grains

Prevalence in Animal Feed and Byproducts

The contamination of cereal grains directly translates to the presence of ZEN and its metabolites in animal feed. nih.gov A large-scale survey found ZEN in 45% of all animal feed and feedstuff samples, with particularly high occurrence in corn (44%), corn-DDGS (75%), and soybean meal (61%). nih.gov

The presence of ZEN in animal feed is a concern because animals can metabolize it into more potent forms like α-ZOL. ekb.egunl.edu For instance, in ruminants, the rumen microbiota can transform ZEN into α-ZOL. mdpi.comresearchgate.net Swine are particularly sensitive and can convert a significant portion of ingested ZEN into α-ZOL. ekb.egmdpi.com Poultry also produce both α-ZOL and β-ZOL. ekb.eg

A 2015 survey found that 66% of silage samples were contaminated with ZEN. allaboutfeed.net In swine feed, ZEN was detected in at least 20% of samples. allaboutfeed.net The co-occurrence with other mycotoxins is also common, which can lead to synergistic toxic effects. nih.gov

Interactive Data Table: Prevalence of Zearalenone in Animal Feed Ingredients

Post-Harvest Dynamics and Environmental Persistence

Zearalenone is a thermostable compound, meaning it can withstand various food processing techniques like milling and heating. nih.gov While ZEN primarily accumulates in grains before harvest, its production can continue post-harvest if storage conditions are poor, particularly with high humidity and temperatures between 20-25°C. nih.govnih.gov However, ZEN can also be produced under stress conditions at lower temperatures (8-15°C). nih.gov

Post-harvest practices such as rapid and efficient drying of grains to a moisture content below 14% and proper storage management are crucial in preventing further fungal growth and mycotoxin production. nih.gov

The transformation of ZEN can also occur during food and feed processing. For example, during malting and fermentation, ZEN levels can fluctuate. mdpi.com While some processes might lead to a reduction in the parent compound, this can be due to its conversion into metabolites like α-ZOL and β-ZOL. mdpi.com One study noted that during fermentation, Saccharomyces cerevisiae metabolized 69% of ZEN to β-ZOL and 8.1% to α-ZOL. mdpi.com

The environmental persistence of these compounds is a concern, as mycotoxins can be transported into aquatic systems through soil and rainwater. researchgate.net

Metabolism and Biotransformation of Alpha Zearalenol in Biological Systems

In Vivo Metabolic Pathways in Livestock and Laboratory Animals

The in vivo metabolism of α-zearalenol is a complex process that varies significantly across different animal species. These differences in biotransformation pathways are a key factor in the observed species-specific sensitivity to zearalenone (B1683625) and its metabolites.

Species-Specific Biotransformation Patterns (e.g., Porcine, Ruminant, Avian Models)

The metabolic profile of α-zearalenol displays remarkable diversity among various animal species.

Porcine: Pigs are considered highly sensitive to the effects of zearalenone, a fact attributed to their metabolic predisposition to convert ZEN predominantly to the more estrogenic α-ZEL. researchgate.netnih.gov In pigs, α-ZEL is the major phase I metabolite of zearalenone. researchgate.netacs.org Studies have shown that following administration, a significant portion of zearalenone is metabolized to α-zearalenol. researchgate.netnih.gov The ratio of α-ZEL to its isomer, β-zearalenol (β-ZEL), can vary, but α-ZEL is consistently the dominant form. researchgate.netacs.org

Ruminant: In ruminants such as cattle and sheep, the metabolic landscape is different. While the rumen microbiota can convert ZEN to both α-ZEL and β-ZEL, the latter is often the predominant metabolite found in duodenal digesta and feces. nih.gov However, studies have also shown that α-ZEL is the main metabolite in the reticulorumen of dairy cows, suggesting that the initial transformation in the rumen can increase the estrogenic potency. nih.govresearchgate.net In goats, the liver primarily converts zearalenone to α-zearalenol, particularly in the cytosolic fractions. researchgate.netnih.gov

Avian: Poultry species exhibit yet another distinct metabolic pattern. Chickens tend to produce both α-ZEL and β-ZEL, with some studies indicating that β-ZEL is the main metabolite in broiler chickens and laying hens. researchgate.netmdpi.combionte.com In contrast, turkeys show a higher propensity to metabolize zearalenone into the more potent α-ZEL, which may explain their increased sensitivity to its estrogenic effects compared to chickens. bionte.comnih.govdsm-firmenich.com

Table 1: Predominant Zearalenone Metabolites in Various Animal Species

Animal Species Predominant Metabolite(s) Key Findings
Pigs α-Zearalenol Considered highly sensitive due to the dominant conversion of ZEN to the more estrogenic α-ZEL. researchgate.netnih.gov
Cattle β-Zearalenol (in digesta/feces), α-Zearalenol (in reticulorumen) Rumen microbes convert ZEN to both α- and β-ZEL. nih.govresearchgate.net
Goats α-Zearalenol The liver is a primary site for the conversion of ZEN to α-ZEL. researchgate.netnih.gov
Chickens β-Zearalenol Tend to produce more of the less estrogenic β-ZEL. researchgate.netmdpi.combionte.com
Turkeys α-Zearalenol Metabolize a higher proportion of ZEN to the more potent α-ZEL. bionte.comnih.govdsm-firmenich.com

Role of Hydroxysteroid Dehydrogenases (HSDs) in Reduction

The reduction of the C-8 keto group of zearalenone to form α-zearalenol and β-zearalenol is a critical step in its metabolism, catalyzed by hydroxysteroid dehydrogenases (HSDs). acs.orgbionte.comfrontiersin.org Specifically, 3α- and 3β-hydroxysteroid dehydrogenases are responsible for the formation of α-ZEL and β-ZEL, respectively. acs.orgsci-hub.se The activity and substrate specificity of these enzymes vary between species and even within different tissues of the same animal, contributing to the diverse metabolic profiles observed. researchgate.netresearchgate.net The inhibition of these enzymes with prototypic substrates has confirmed their involvement in the hepatic biotransformation of zearalenone. nih.gov

Involvement of Cytochrome P450 Enzymes (CYPs) in Phase I Metabolism

While HSDs are central to the reduction of zearalenone, cytochrome P450 (CYP) enzymes also play a role in the phase I metabolism of zearalenone and its derivatives. bionte.commdpi.commdpi.com CYPs are primarily involved in oxidative metabolism, leading to the formation of hydroxylated metabolites. nih.gov Studies have indicated that zearalenone and its metabolites, including α-zearalenol, can interact with and inhibit certain CYP enzymes, such as CYP3A4 and CYP1A2. researchgate.net The biotransformation of ZEN can involve monohydroxylation via CYP450 enzymes. bionte.commdpi.com Phenotyping studies have suggested that the metabolism of α-ZEL is mediated by CYP3A4, 2C8, and 1A2. researchgate.net

Phase II Conjugation Reactions (e.g., Glucuronidation)

Following phase I metabolism, α-zearalenol and other metabolites undergo phase II conjugation reactions, which facilitate their excretion from the body. bionte.combionte.com The most prominent conjugation reaction is glucuronidation, catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs). acs.orgbionte.comnih.gov This process involves the attachment of a glucuronic acid moiety to the hydroxyl groups of the metabolites, increasing their water solubility. Glucuronidation of α-zearalenol occurs in the liver and intestine. acs.orgbionte.comnih.gov Studies have shown that α-ZEL is readily glucuronidated in the hepatic microsomes of various species, including pigs, cattle, and humans. researchgate.netnih.gov The resulting glucuronide conjugates, such as α-ZEL-14-glucuronide, are then eliminated from the body, primarily through bile and urine. acs.orgnih.gov

Cellular and Subcellular Biotransformation Processes

The biotransformation of α-zearalenol is not limited to whole-organism systems but is also observable at the cellular and subcellular levels, with the liver being the primary site of these metabolic activities.

Hepatic Metabolism and Enzyme Activities

The liver is the principal organ responsible for the metabolism of zearalenone and its derivatives, including α-zearalenol. acs.orgwikipedia.org Hepatic subcellular fractions, particularly microsomes and cytosol, contain the key enzymes involved in biotransformation. nih.govresearchgate.net

Microsomal and Cytosolic Enzyme Activities: In vitro studies using hepatic microsomes have demonstrated significant inter-species differences in the rate and profile of metabolite production. researchgate.net For instance, pig hepatic microsomes exhibit a high capacity for producing α-zearalenol. researchgate.net In goat liver, α-ZEL is the major metabolite in cytosolic fractions, while β-ZEL is predominant in microsomal fractions. researchgate.netnih.gov

Enzyme Kinetics: Enzyme kinetics experiments have further elucidated the specifics of these metabolic pathways. The Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax) values for the formation of α-zearalenol and β-zearalenol differ between species and subcellular compartments, reflecting the varying efficiencies of the enzymatic conversions. researchgate.netresearchgate.net For example, the efficiency of α-ZEL production in the microsomal fraction is notably high in pigs. researchgate.net

Table 2: Hepatic Biotransformation of Zearalenone in Different Species

Species Subcellular Fraction Major Metabolite Vmax (pmol/mg/min) Reference
Pig Microsomes α-Zearalenol 795.8 ± 122.7 researchgate.net
Chicken Microsomes β-Zearalenol 1524 ± 29.7 researchgate.net
Goat Cytosol α-Zearalenol N/A researchgate.netnih.gov
Goat Microsomes β-Zearalenol N/A researchgate.netnih.gov

Intestinal Metabolism and Gut Microbiota Contributions

The gut microbiota plays a pivotal role in the metabolism of ZEN, contributing significantly to its conversion to α-ZEL. This biotransformation is not uniform across the gastrointestinal tract or among different animal species.

In broiler chickens, intestinal microorganisms in the duodenum, ileum, cecum, and colon have been shown to degrade ZEN and convert it into zearalenol (B1233230) (ZOL). nih.gov Specifically, the duodenum demonstrated the ability to convert ZEN to approximately equal amounts of α-ZOL and β-ZOL, while the colon produced about twice as much β-ZOL. nih.gov Ruminant microbial populations also reduce ZEN to α-ZEL and, to a lesser extent, β-ZEL. nih.gov Despite this bioactivation in the rumen, ruminants are notably less sensitive to ZEN than pigs. nih.gov

Toxicokinetics and Bioavailability in Animal Models

The toxicokinetics of α-zearalenol, including its absorption, distribution, and excretion, are intrinsically linked to the metabolism of its parent compound, zearalenone. Species differences in these processes are a key determinant of their varying sensitivity to ZEN's toxic effects.

Following oral administration of ZEN, it is rapidly absorbed and undergoes extensive metabolism. bionte.com In pigs, α-ZEL is considered the primary phase I metabolite. acs.org The concentrations of α-ZEL in the plasma of pigs can sometimes exceed those of the parent compound, ZEN. inchem.org In some instances, all detected zearalenone in pigs is in the form of conjugated metabolites, including the glucuronide conjugate of α-zearalenol. inchem.org

Studies in various animal models reveal differences in the distribution and excretion of α-ZEL. In pigs given ZEN, a significant portion is excreted in the urine as the glucuronide conjugate of α-zearalenol. inchem.org Similarly, in female Dezhou donkeys administered ZEN orally, α-ZOL was detected in both urine and feces, with β-ZOL being the major metabolite excreted in urine after 24 hours. mdpi.com In broiler chickens, after a single oral dose of ZEN, α-zearalenol was the only detectable metabolite, with peak excretion occurring at approximately 6.5 hours. capes.gov.br The cumulative excretion of ZEN and α-zearalenol in broilers reached about 58% of the initial intake after 48 hours. capes.gov.brresearchgate.net

The distribution of α-ZEL extends to various tissues. In prepubertal gilts, ZEN and its metabolites, including α-ZEL, accumulate in the intestinal wall. mdpi.com Furthermore, α-ZEL has been detected in the myocardium of gilts, with concentrations influenced by the administered dose of ZEN. mdpi.com In donkeys, the large volume of distribution for ZEN suggests a wide tissue distribution and prolonged persistence, which would also apply to its metabolites like α-ZEL. mdpi.com

The table below summarizes key toxicokinetic findings for α-zearalenol in different animal models following zearalenone administration.

Animal ModelAdministrationKey Findings for Alpha-Zearalenol (B28931) (α-ZEL)
Pigs Oralα-ZEL is a major metabolite in plasma, sometimes exceeding ZEN concentrations. inchem.org Excreted mainly as a glucuronide conjugate in urine. inchem.org
Broiler Chickens Oralα-ZEL is the only detectable metabolite, with peak excretion at ~6.5 hours. capes.gov.br Cumulative excretion of ZEN and α-ZEL is ~58% after 48 hours. capes.gov.br
Donkeys (female) Oralα-ZEL detected in both urine and feces. mdpi.com
Rats OralLow bioavailability of α-ZEL observed, likely due to efficient metabolism in the GI tract. researchgate.net

This table presents a summary of research findings and is not intended for direct comparison across studies due to variations in experimental design.

One such masked form relevant to α-zearalenol is this compound-14-glucoside (α-ZEL-14G). Studies have shown that α-ZEL-14G possesses significantly higher estrogenic activity than zearalenone. nih.gov

Similarly, other masked forms of zearalenone, such as zearalenone-14-O-β-glucoside (ZEN-14-Glc), are completely hydrolyzed in the gastrointestinal tract of pigs, subsequently being metabolized and contributing to the systemic pool of ZEN and its metabolites, including α-ZEL. acs.orgnih.gov The hydrolysis of these glucosides is thought to be carried out by enzymes from both the gut microbiota and the mammalian intestinal epithelium. acs.org

The table below details the identified metabolites and metabolic pathways for α-ZEL and its masked form, α-ZEL-14G.

CompoundMajor Metabolic PathwaysNumber of Identified Metabolites
This compound (α-ZEL) Hydroxylation, dehydrogenation, glucuronidation nih.gov31 Phase I and 10 Phase II metabolites identified nih.gov
This compound-14 Glucoside (α-ZEL-14G) Deglycosylation, reduction, hydroxylation, glucuronidation nih.gov9 Phase I and 5 Phase II metabolites identified nih.gov

Data derived from in vitro and in vivo studies in rats. nih.gov

Molecular and Cellular Mechanisms of Alpha Zearalenol Action

Estrogenic Receptor Interactions and Endocrine System Modulation

Alpha-zearalenol's interaction with the endocrine system is multifaceted, involving direct binding to estrogen receptors, interference with hormone production, and disruption of the central regulatory axis of the reproductive system.

This compound (B28931) is recognized for its high binding affinity to estrogen receptors (ERs), often exceeding that of its parent compound, zearalenone (B1683625). srce.hr Its estrogenic potency is considered to be significant, approaching that of the natural hormone 17β-estradiol (E2). mdpi.com Studies have demonstrated that α-ZOL and its related compounds competitively bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). pan.pl

The relative binding affinity of α-ZOL can vary between species, with some research indicating a stronger binding in pigs compared to rats. mdpi.com In general, the order of binding affinity to rat uterine estrogen receptors is reported as alpha-zearalanol > this compound > beta-zearalanol (B1681218) > zearalenone > beta-zearalenol (B137171). inchem.org One study using human reporter gene assays found α-ZOL to be approximately 70-fold more potent than ZEA. mdpi.comresearchgate.net

Interestingly, while many ligands bind to ERα and ERβ with similar affinity, α-ZOL has shown some receptor preference. pan.pl For instance, in certain cellular contexts, α-ZOL demonstrates a higher affinity for ERα than ERβ. pan.pl The estrogenic activity of zearalenone and its metabolites, including α-ZOL, is a critical factor in their biological effects. mdpi.com

Table 1: Comparative Estrogenic Potency

CompoundRelative Estrogenic Potency/Binding AffinityReference
This compound (α-ZOL)High; approximately 70-fold more potent than ZEA in some assays. mdpi.comresearchgate.net
Zearalenone (ZEA)Lower than α-ZOL. mdpi.comresearchgate.net
17β-Estradiol (E2)High (endogenous reference). mdpi.com

This compound can disrupt the normal synthesis and secretion of endogenous steroid hormones. researchgate.net This interference occurs in part through the competitive inhibition of hydroxysteroid dehydrogenase (HSD) enzymes, which are crucial for the metabolism of steroid hormones. mdpi.com By binding to these enzymes, α-ZOL can alter the balance of sex hormones. mdpi.com

In vitro studies have shown that α-ZOL can affect steroidogenesis in various cell types. For example, in porcine granulosa cells, α-zearalenol has demonstrated biphasic effects on estradiol (B170435) production, stimulating it at lower concentrations and inhibiting it at higher doses. mdpi.com It has also been found to reduce the expression of key steroidogenic enzymes such as cytochrome P450scc and 3β-HSD, which are essential for progesterone (B1679170) synthesis. mdpi.com In mouse Leydig cells, α-ZOL exposure led to a downregulation of the steroidogenic acute regulatory protein (StAR), P450scc, and 3β-HSD-1 transcription, resulting in reduced testosterone (B1683101) synthesis. mdpi.com

The endocrine-disrupting effects of this compound extend to the hypothalamic-pituitary-gonadal (HPG) axis, which is the central regulatory pathway for reproduction. mdpi.comoup.com By mimicking estrogen, α-ZOL can interfere with the negative feedback loops that control the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, and luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. mdpi.comoup.com

Research has shown that zearalenone and its metabolites can disturb the expression of the GnRH receptor in the hypothalamus of gilts. researchgate.net Specifically, α-ZOL, along with ZEA, has been found to inhibit the synthesis and secretion of FSH in the female pig pituitary. nih.gov This effect appears to be mediated through a non-classical estrogen membrane receptor, GPR30, and subsequent activation of protein kinase signaling pathways. nih.gov However, in the same study, no significant effects on LH were observed. nih.gov The disruption of the HPG axis can lead to altered ovarian function and other reproductive issues. researchgate.net

Upon binding to estrogen receptors, this compound can initiate a cascade of molecular events that alter the expression of estrogen-responsive genes. pan.pl The α-ZOL-ER complex can bind to estrogen response elements (EREs) in the promoter regions of target genes, thereby inducing or repressing their transcription. pan.pl

Studies using breast cancer cell lines, such as MCF-7, have demonstrated that α-ZOL and other zearalenone compounds can stimulate cell growth in a manner similar to 17β-estradiol. nih.gov Furthermore, the gene expression profiles in response to these compounds were highly correlated with those induced by E2, suggesting a shared mechanism of action through ER-dependent signaling pathways. nih.gov this compound can also regulate gene expression through its receptor, including genes like endothelial nitric oxide synthase (eNOS). besjournal.com

Dysregulation of Hypothalamic-Pituitary-Gonadal (HPG) Axis Signaling

Induction of Oxidative Stress and Cellular Redox Imbalance

Beyond its endocrine-disrupting activities, this compound is also known to induce oxidative stress, which can lead to cellular damage and contribute to its toxicity. researchgate.net

Exposure to this compound has been linked to an increased generation of reactive oxygen species (ROS). researchgate.net The overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. mdpi.com This can result in damage to vital cellular components, including lipids, proteins, and DNA. researchgate.net

The mechanisms by which α-ZOL induces ROS generation may involve the upregulation of NADPH-oxidase expression. mdpi.com Additionally, α-ZOL has been shown to induce endoplasmic reticulum stress, which is characterized by an increase in ROS generation. researchgate.net In some cell types, the generation of ROS is a key event in α-ZOL-induced apoptosis, or programmed cell death. The activation of signaling pathways involving p53, JNK, and p38 kinase appears to be an upstream event required for the mitochondrial alterations and intracellular ROS generation mediated by zearalenone metabolites.

Modulation of Antioxidant Enzyme Systems (e.g., SOD, GPx, CAT)

This compound has been shown to modulate the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). In various cell lines, exposure to α-ZOL leads to an initial increase in the activities of SOD and GPx as a compensatory response to elevated reactive oxygen species (ROS). nih.govnih.gov However, prolonged or high-concentration exposure can lead to a decrease in the activity of these enzymes, indicating an overwhelmed antioxidant defense system. researchgate.netanimbiosci.orgnih.gov

Specifically, studies on CHO-K1 and HepG2 cells demonstrated that while SOD and GPx activities increased upon α-ZOL treatment, CAT activity concurrently decreased. nih.govnih.gov In human neuroblastoma SH-SY5Y cells, α-ZOL exposure led to a significant increase in GPx and SOD activity, while CAT activity was markedly reduced. nih.gov This differential regulation suggests a complex interplay of signaling pathways in response to α-ZOL-induced oxidative stress. The reduction in CAT activity may exacerbate the cellular damage by allowing the accumulation of hydrogen peroxide, a substrate for the Fenton reaction which generates highly reactive hydroxyl radicals.

The impact of α-ZOL on these enzymes can vary depending on the cell type and experimental conditions. For instance, in some contexts, a decrease in GPx activity has been observed, suggesting a direct inhibitory effect or depletion of its cofactor, glutathione (GSH). nih.govsemanticscholar.org

Table 1: Effect of this compound on Antioxidant Enzyme Activity

Cell Line Superoxide Dismutase (SOD) Glutathione Peroxidase (GPx) Catalase (CAT) Reference
CHO-K1 Increased Increased Decreased nih.gov
HepG2 Increased Increased Decreased nih.gov
SH-SY5Y Increased Increased Decreased nih.gov
Porcine Granulosa Cells Decreased (mRNA level) Decreased (mRNA level) Decreased (mRNA level) mdpi.com

Lipid Peroxidation and Protein Carbonylation

The imbalance in antioxidant enzyme systems induced by this compound contributes to increased oxidative damage to cellular macromolecules. One of the primary consequences is lipid peroxidation, a process where oxidants attack lipids in cell membranes, leading to a loss of membrane integrity and function. Studies have shown that α-ZOL can induce lipid peroxidation. researchgate.netresearchgate.net This damage can further propagate, generating reactive aldehydes that can cross-link and damage other cellular components.

In addition to lipids, proteins are also susceptible to oxidative damage, a process known as protein carbonylation. This involves the formation of carbonyl groups on amino acid side chains, which can lead to a loss of protein function and increased susceptibility to proteolytic degradation. The generation of reactive oxygen species (ROS) by α-ZOL is a key driver of both lipid peroxidation and protein carbonylation. researchgate.net

Perturbations in Cellular Homeostasis

This compound disrupts cellular homeostasis through various mechanisms, including inducing mitochondrial dysfunction, triggering endoplasmic reticulum stress, and modulating autophagy and lysosomal pathways.

Mitochondria are primary targets of α-ZOL-induced toxicity. A hallmark of this toxicity is the disruption of the mitochondrial membrane potential (MMP). researchgate.netnih.govnih.govnih.gov The loss of MMP is a critical event that can trigger the mitochondrial pathway of apoptosis. nih.govmdpi.com

This compound has been shown to induce changes in the expression of Bcl-2 family proteins, which are key regulators of mitochondrial integrity and apoptosis. researchgate.netnih.govnih.gov Specifically, it can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. researchgate.netnih.gov This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors like apoptosis-inducing factor (AIF) into the cytoplasm. researchgate.netnih.govnih.gov The release of these factors ultimately activates caspase cascades and other cell death pathways. nih.gov

The endoplasmic reticulum (ER) is another organelle significantly affected by this compound. Exposure to α-ZOL can lead to the accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress. researchgate.netnih.govresearchgate.net This triggers a cellular signaling network called the Unfolded Protein Response (UPR). nih.gov

Key markers of ER stress and UPR activation, such as the upregulation of GRP78 (glucose-regulated protein 78), GADD34 (growth arrest and DNA damage-inducible protein 34), ATF4 (activating transcription factor 4), and CHOP (C/EBP homologous protein), have been observed in cells treated with α-ZOL. researchgate.netnih.govresearchgate.net The splicing of XBP1 mRNA is another indicator of UPR activation that has been documented. nih.govresearchgate.net If the ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, often mediated by the transcription factor CHOP. nih.gov This ER stress-induced apoptosis can be executed through a mitochondria-dependent pathway. nih.gov

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, playing a dual role in both cell survival and cell death. This compound has been found to modulate autophagy. nih.govbiomol.comacs.org In some instances, autophagy appears to be activated as a protective mechanism against α-ZOL-induced stress. nih.govnih.gov For example, in cardiac cells, the activation of autophagy was observed before the onset of apoptosis, and its inhibition increased cell death, suggesting a cardioprotective role. nih.gov

The modulation of autophagy by α-ZOL can be linked to other cellular stress pathways. For instance, the activation of autophagy can be a downstream event of ER stress. The precise role of autophagy in α-ZOL toxicity, whether it is a pro-survival or pro-death mechanism, appears to be context-dependent, varying with cell type and the extent of cellular damage.

Endoplasmic Reticulum Stress Response Pathways

Mechanisms of DNA Damage and Genotoxicity

This compound and its metabolites have been shown to be genotoxic, causing damage to DNA. nih.govnih.govresearchgate.net One of the primary mechanisms of this genotoxicity is through the induction of oxidative DNA damage. nih.govresearchgate.net The reactive oxygen species generated due to α-ZOL exposure can directly attack DNA bases, leading to the formation of lesions such as 8-oxo-2'-deoxyguanosine (8-oxo-dG). nih.govresearchgate.net

Furthermore, catechol metabolites of α-ZOL have been shown to induce oxidative DNA damage. nih.govresearchgate.net These catechol metabolites can undergo redox cycling, leading to the formation of reactive semiquinones and quinones that can alkylate DNA or generate more ROS. nih.govresearchgate.net Studies have demonstrated that these catechol metabolites of α-ZOL have a DNA-damaging potential comparable to that of catechol metabolites of endogenous estrogens like 17β-estradiol. nih.govresearchgate.net

Direct DNA Adduct Formation and Strand Breaks

This compound, along with its parent compound zearalenone, has been implicated in causing DNA damage. mdpi.commdpi.com Studies have shown that zearalenone and its metabolites can lead to the formation of DNA adducts. nih.govmdpi.com Research using a ³²P-postlabeling method detected several DNA adducts in the kidney and liver of female mice treated with zearalenone. nih.gov While direct studies on α-Zearalenol's adduct-forming capacity are less common, the genotoxicity of zearalenone is often attributed to its metabolic conversion to α-Zearalenol and β-zearalenol. mdpi.com

Furthermore, exposure to zearalenone and its derivatives can result in DNA strand breaks. nih.govijbs.com In porcine granulosa cells, zearalenone exposure led to an increase in γ-H2AX, a marker for DNA double-strand breaks. ijbs.com Studies on human Caco-2 cells have also demonstrated that zearalenone and its metabolites, including α-Zearalenol, induce DNA fragmentation. nih.gov This DNA damage is often linked to the induction of oxidative stress. nih.gov

Chromosomal Aberrations and Micronucleus Induction

The genotoxicity of α-Zearalenol extends to the induction of chromosomal damage. Research has demonstrated that α-Zearalenol, similar to zearalenone, can increase the percentage of chromosomal aberrations in both in vivo and in vitro models. nih.govresearchgate.net A study on mouse bone-marrow cells and HeLa cells revealed that α-Zearalenol exhibited a genotoxic effect comparable to that of zearalenone, causing a significant increase in chromosomal aberrations. nih.govresearchgate.net

In addition to chromosomal aberrations, the formation of micronuclei, which are small nuclei that contain fragments of chromosomes or whole chromosomes left behind during cell division, is another indicator of genotoxic damage. Zearalenone and its metabolites have been shown to induce micronucleus formation. nih.govmdpi.com

Cell Cycle Arrest and Apoptosis Signaling Pathways (e.g., p53, Caspases, AIF)

This compound can disrupt the normal progression of the cell cycle. However, its effects appear to be cell-type dependent. For instance, in cultured porcine endometrial cells, exposure to α-Zearalenol did not significantly alter the cell cycle distribution, whereas its counterpart, β-zearalenol, caused an arrest in the G0/G1 phase. nih.gov Conversely, other studies on different cell types have shown that zearalenone and its metabolites can induce cell cycle arrest at various phases, including the G2/M phase. mdpi.commdpi.comjst.go.jp

The induction of apoptosis, or programmed cell death, is a critical mechanism of α-Zearalenol's cytotoxicity. This process is often mediated by complex signaling pathways. The tumor suppressor protein p53 is a key player in this process. researchgate.netnih.gov Activation of p53 in response to cellular stress, such as DNA damage induced by α-Zearalenol, can trigger the apoptotic cascade. nih.govsemanticscholar.org

The apoptotic process initiated by α-Zearalenol involves both caspase-dependent and -independent pathways. Caspases, a family of protease enzymes, are central to the execution of apoptosis. Studies have shown that zearalenone and its metabolites can activate caspases, such as caspase-3 and caspase-9, leading to apoptosis. mdpi.comnih.gov In human Caco-2 cells, α-Zearalenol was shown to activate caspase-3. nih.gov

In addition to the caspase-dependent pathway, α-Zearalenol can also induce apoptosis through the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. researchgate.netnih.gov AIF can translocate to the nucleus and cause DNA fragmentation and chromatin condensation in a caspase-independent manner. nih.gov In RAW264.7 macrophages, the cytotoxic effects of α-Zearalenol were linked to the cytoplasmic release of AIF. nih.gov

Apoptotic PathwayKey MoleculesCellular Outcome
p53-dependent p53Upregulation of pro-apoptotic genes
Caspase-dependent Caspase-3, Caspase-9Execution of apoptosis
Caspase-independent Apoptosis-Inducing Factor (AIF)DNA fragmentation, Chromatin condensation

Modulation of Intracellular Signal Transduction Pathways

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., JNK, p38 kinase)

This compound has been shown to modulate intracellular signal transduction pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades. nih.govcambridge.org The MAPK family, which includes c-Jun N-terminal kinase (JNK) and p38 kinase, plays a crucial role in cellular responses to a variety of external stimuli, leading to processes such as proliferation, differentiation, and apoptosis. cambridge.org

In RAW264.7 macrophages, the cytotoxicity induced by α-Zearalenol was found to be mediated through the activation of JNK and p38 kinase. nih.govnih.gov Inhibition of these kinases was shown to decrease the toxin-induced generation of reactive oxygen species and attenuate the reduction in cell viability. nih.gov This suggests that the activation of JNK and p38 by α-Zearalenol is a key upstream event that triggers mitochondrial-mediated apoptosis. nih.gov However, in other contexts, such as in the liver of piglets fed a zearalenone-contaminated diet, a significant down-regulation of p38α gene expression was observed. cambridge.org This highlights the cell- and context-dependent effects of zearalenone and its metabolites on MAPK signaling.

MAPK PathwayEffect of α-ZearalenolDownstream Consequences
JNK Activation in RAW264.7 macrophagesApoptosis, ROS generation
p38 kinase Activation in RAW264.7 macrophages; Down-regulation in piglet liverApoptosis, ROS generation; Altered immune response

Influence on NF-κB Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is another critical regulator of cellular processes, including inflammation, immunity, and cell survival. nih.gov this compound has been demonstrated to influence NF-κB signaling. In human umbilical vein endothelial cells (HUVECs), α-Zearalenol was found to inhibit the angiotensin II-induced activation of NF-κB. This inhibitory effect was more potent than that of 17β-estradiol.

Biological Effects and Toxicological Manifestations in Animal Models and in Vitro Cell Systems

Reproductive System Impacts in Animals

Alpha-Zearalenol (B28931) is a potent endocrine disruptor, exerting considerable influence on the reproductive physiology of both female and male animals. Its estrogen-like effects can lead to functional and morphological abnormalities in reproductive organs, ultimately impairing fertility. researchgate.netscielo.br Pigs are particularly sensitive to these effects. researchgate.netagrimprove.com

Effects on Female Reproductive Physiology: Ovarian Function, Folliculogenesis, Oocyte Maturation (e.g., Granulosa Cell Proliferation and Apoptosis)

This compound directly impacts ovarian function by interfering with folliculogenesis and oocyte maturation. In vitro studies on porcine granulosa cells have shown that α-ZOL can have a biphasic effect on estradiol (B170435) production, stimulating it at lower concentrations and inhibiting it at higher doses. researchgate.net It also reduces progesterone (B1679170) synthesis in porcine granulosa cells by decreasing the expression of key steroidogenic enzymes like cytochrome P450scc and 3β-HSD. nih.govresearchgate.net This disruption of steroidogenesis in granulosa cells can lead to follicular atresia (degeneration of ovarian follicles). cabidigitallibrary.org

The maturation of oocytes is also significantly compromised. Exposure to α-ZOL has been shown to inhibit the progression of oocytes to the metaphase II (MII) stage in a dose-dependent manner in both pigs and cattle. nih.govcabidigitallibrary.org This inhibition is often accompanied by the formation of abnormal meiotic spindles and chromatin abnormalities, leading to less fertile oocytes. nih.govdrbata.com For instance, in porcine oocytes, α-ZOL was found to be more potent than its isomer β-Zearalenol in decreasing the maturation rate. cabidigitallibrary.org Similarly, in bovine oocytes, α-ZOL induced a significant increase in chromatin abnormalities. drbata.com

The proliferation and apoptosis of granulosa cells, which are critical for follicle development, are also affected. While some studies suggest α-ZOL can stimulate granulosa cell proliferation at very low concentrations, higher concentrations are generally associated with apoptosis. mdpi.comnih.gov In equine granulosa cells, α-ZOL was observed to simultaneously increase cell proliferation and apoptosis, a phenomenon that could contribute to follicular atresia. researchgate.net

Table 1: Effects of this compound on Female Reproductive Physiology

Animal Model/Cell System Observed Effect Key Findings References
Porcine Granulosa Cells Biphasic effect on estradiol production; Reduced progesterone synthesis Stimulated estradiol at lower levels (0.094-0.936μM), inhibited at higher levels (9.36 μM). Reduced expression of P450scc and 3β-HSD. nih.govresearchgate.net
Porcine Oocytes Decreased maturation rate; Embryo degeneration Significant decrease in maturation rate at 7.5 μM. Increased degeneration of embryos at higher concentrations. cabidigitallibrary.org
Bovine Oocytes Inhibition of maturation; Chromatin abnormalities Maturation to MII stage inhibited; significant increase in chromatin abnormalities. drbata.comdergipark.org.tr
Equine Granulosa Cells Induced proliferation and apoptosis Simultaneous occurrence of both processes suggests a mechanism for follicular atresia. researchgate.net

Effects on Male Reproductive Physiology: Spermatogenesis, Sperm Motility, Leydig Cell Function

Sperm motility is also negatively impacted. In vitro studies on stallion sperm revealed that α-ZOL could reduce the percentages of motile and progressively motile sperm. uu.nl It also induced motility patterns consistent with premature hyperactivation, which can be detrimental to fertility. uu.nlmdpi.com Furthermore, α-ZOL was found to increase the percentage of live, acrosome-reacted sperm, indicating a premature acrosome reaction that would render the sperm incapable of fertilization. uu.nl In boar spermatozoa, α-ZOL has been shown to reduce sperm viability, motility, and the ability to bind to the zona pellucida. scielo.brresearchgate.net

Leydig cells, the primary source of testosterone (B1683101) in males, are also a target of α-ZOL. In vitro studies on mouse Leydig cells showed that α-ZOL exposure suppresses human chorionic gonadotropin (hCG)-stimulated testosterone production. taylorandfrancis.commdpi.com This suppression is linked to the downregulation of the transcription of crucial steroidogenic factors, including the steroidogenic acute regulatory protein (StAR), P450scc, and 3β-HSD-1. taylorandfrancis.commdpi.com The reduction in serum testosterone concentrations has been confirmed in mice treated with α-ZOL. researchgate.netnih.govcapes.gov.br

Table 2: Effects of this compound on Male Reproductive Physiology

Animal Model/Cell System Parameter Affected Observed Effect References
Male Mice Spermatogenesis Reduced testicular and epididymal sperm counts; increased abnormal sperm. researchgate.netnih.govcapes.gov.br
Stallion Sperm (in vitro) Sperm Motility Reduced motile sperm; induced premature hyperactivation and acrosome reaction. uu.nlmdpi.com
Boar Sperm (in vitro) Sperm Function Reduced viability, motility, and ability to bind to the zona pellucida. scielo.brresearchgate.net
Mouse Leydig Cells (in vitro) Leydig Cell Function Suppressed hCG-stimulated testosterone production; downregulated steroidogenic enzymes (StAR, P450scc). taylorandfrancis.commdpi.comresearchgate.net

Developmental Abnormalities in Reproductive Organs (e.g., Uterine Alterations)

Exposure to Zearalenone (B1683625) and its metabolites, including α-ZOL, during gestation can lead to developmental abnormalities in the reproductive organs of offspring. scielo.brmdpi.com In female offspring of rats exposed to ZEA during pregnancy, significant follicular atresia and a thinning of the uterine layer were observed in adulthood. nih.gov These changes were associated with altered expression of estrogen receptor-alpha (Esr1) and 3β-hydroxysteroid dehydrogenase (3β-HSD) in the uterus and ovaries. nih.gov

The estrogenic nature of α-ZOL contributes to these developmental issues. In pigs, which are highly sensitive, α-ZOL contributes to uterotrophic activity, leading to enlarged uteri. agrimprove.com Hyperestrogenism in gilts can manifest as swelling of the vulva and enlargement of the mammary glands. agrimprove.com Milk from sows exposed to ZEA contains α-ZOL, which can cause estrogenic effects, such as enlarged external genitalia and uteri, in nursing piglets. agrimprove.com Prenatal exposure in male mice has also been shown to cause anomalies in fetal testicular development. scielo.br

Infertility and Subfertility Outcomes in Farm Animals

The culmination of the various impacts on the reproductive system is often infertility or subfertility, leading to significant economic losses in livestock production. drbata.commednexus.org In pigs, ZEA and its metabolite α-ZOL are implicated in numerous reproductive disorders, including infertility, abortion, and reduced litter sizes. researchgate.netagrimprove.comdrbata.com The estrogenic effects disrupt the estrous cycle and can lead to conditions like permanent estrus or pseudo-pregnancy. drbata.com

In cattle, consumption of ZEA-contaminated feed has been linked to infertility, vaginitis, and reduced conception rates. cabidigitallibrary.orgdergipark.org.tr Although ruminants can detoxify ZEA to some extent, the formation of α-ZOL, a more estrogenic compound, can still lead to reproductive problems. cabidigitallibrary.org The presence of α-ZOL in follicular fluid can directly inhibit oocyte maturation, contributing to reduced fertility. nih.govdergipark.org.tr Studies in dairy heifers have shown a decrease in conception rates when fed purified ZEA. dergipark.org.tr

Immunomodulatory Effects

Beyond the reproductive system, this compound can modulate the immune system. The presence of estrogen receptors on various immune cells makes them susceptible to the effects of estrogenic compounds like α-ZOL. nih.govicm.edu.plbibliotekanauki.pl

Impact on Immune Cell Functions (e.g., Macrophages, Lymphocytes)

This compound has been shown to affect the viability and function of key immune cells. In vitro studies have demonstrated that α-ZOL can reduce the proliferation of human lymphocytes. nih.gov Specifically, α-Zearalenol was found to be more potent than ZEA in inhibiting the proliferation of human lymphocytes stimulated with various mitogens. nih.gov This inhibitory effect appears to be related to the chemical structure rather than just estrogenic potential. nih.gov In pigs, exposure to low doses of ZEA, which is metabolized to α-ZOL, was found to shift the immune response in ileocecal lymph nodes. icm.edu.pl

The viability of other immune cells is also compromised. Alpha-ZOL, along with ZEA, was found to decrease the viability of polymorphonuclear cells. nih.gov Furthermore, exposure of RAW 264.7 macrophages to ZEA, which is metabolized to α-ZOL, diminished cell viability through apoptosis and necrosis. nih.govnih.gov The combination of ZEA and another mycotoxin altered macrophage functions by inhibiting the secretion of tumor necrosis factor-alpha (TNF-α). nih.gov

Alterations in Cytokine Production and Inflammatory Responses

This compound (α-ZOL), a major metabolite of the mycotoxin zearalenone (ZEA), demonstrates notable immunomodulatory effects by altering cytokine production and inflammatory pathways. In vitro studies have shown that α-ZOL can directly influence the secretion of various cytokines. For instance, in porcine polymorphonuclear cells (PMNs), α-ZOL has been observed to decrease the synthesis of interleukin-8 (IL-8), a key chemokine involved in recruiting immune cells during inflammation.

Conversely, other research has indicated a stimulatory effect on cytokine production. In EL-4 thymoma cells, both ZEA and α-ZOL were reported to stimulate the production of interleukin-2 (B1167480) (IL-2) and interleukin-5 (IL-5). inchem.org Furthermore, in a human monocytic cell line, low concentrations of α-ZOL exhibited a pro-inflammatory effect by promoting the synthesis of interleukin-1β (IL-1β). The compound's influence on the inflammatory response can also be mediated through the activation of critical signaling pathways. Evidence suggests that ZEA and its metabolites can activate the NF-κB pathway, a central regulator of inflammation. jofamericanscience.org

The inflammatory response to α-ZOL can be complex and tissue-dependent. While some studies point towards a pro-inflammatory role, others suggest an anti-inflammatory or a biphasic effect, where the response varies with the concentration of the toxin and the specific organ involved.

Table 1: Effects of this compound on Cytokine Production in In Vitro Models

Cell Type Cytokine(s) Affected Observed Effect
Porcine Polymorphonuclear Cells Interleukin-8 (IL-8) Decrease in synthesis
EL-4 Thymoma Cells Interleukin-2 (IL-2), Interleukin-5 (IL-5) Stimulation of production inchem.org
Human Monocytic Cell Line Interleukin-1β (IL-1β) Promotion of synthesis

Organ-Specific Toxicological Outcomes in Animal Models (excluding human clinical)

Hepatotoxic Effects

The liver is a primary site for the metabolism of zearalenone, where it is converted to its major metabolites, α-ZOL and beta-zearalenol (B137171) (β-ZOL). This metabolic process can lead to hepatotoxic effects. Studies in male mice have indicated that administration of zearalenone can lead to liver lesions. scirp.org Research on piglets has also suggested that dietary zearalenone can act as a potential hepatotoxin, leading to a decrease in the concentration of several pro-inflammatory cytokines in the liver, which could impact the organ's immune homeostasis. While these studies focus on the parent compound, the significant conversion to α-ZOL in some species suggests its contribution to the observed hepatotoxicity. In a study analyzing liver samples from different livestock, α-ZOL was detected in lamb, chicken, and pig livers, with lamb liver samples showing a high incidence. nih.gov

Nephrotoxic Effects

While research on the specific nephrotoxic effects of α-ZOL is limited, studies on zearalenone provide some insights. In male mice, administration of zearalenone has been associated with histological changes in the kidneys, including dilated tubules containing hyaline or protein casts. jofamericanscience.org Given that α-ZOL is a major metabolite, it is plausible that it contributes to the renal toxicity observed after zearalenone exposure. The excretion of α-ZOL and its conjugates occurs via urine, indicating that the kidneys are exposed to this compound. jofamericanscience.org

Gastrointestinal Tract Integrity and Function

The gastrointestinal tract is the initial site of exposure to mycotoxins from contaminated feed. In vitro studies using human Caco-2 cells, a model for the intestinal barrier, have investigated the toxic effects of ZEA and its metabolites. These studies provide indirect evidence of the potential impact on gastrointestinal integrity. In an in vitro ruminal model, the degradation of zearalenone to α-ZOL was influenced by pH, suggesting that conditions in the digestive tract can affect the concentration of this more potent metabolite. mdpi.com

Cardiac Tissue Responses and Myocardial Metabolism

Research in prepubertal gilts has demonstrated that zearalenone and its metabolites, including α-ZOL, can be detected in the myocardium. mdpi.com The concentrations of α-ZOL in the heart tissue were found to be influenced by the administered dose of zearalenone and the duration of exposure. mdpi.com These findings suggest that the cardiovascular system is a target for zearalenone and its metabolites, with potential implications for myocardial metabolism and function. The study indicated that these mycotoxins could regulate the synthesis of nitric oxide in porcine coronary arteries. mdpi.com

Comparative Susceptibility Across Animal Species

The susceptibility of different animal species to the toxic effects of zearalenone is significantly influenced by the metabolic pathway that predominates in the liver. The conversion of ZEA to α-ZOL, a metabolite with higher estrogenic potency, versus the less potent β-ZOL, is a key determinant of sensitivity.

Pigs are considered one of the most sensitive species to zearalenone, which is attributed to their high rate of metabolizing ZEA to α-ZOL. nih.govacs.org This heightened sensitivity is particularly pronounced in prepubertal gilts. nih.gov In contrast, species such as broiler chickens and ruminants like cows and sheep are generally more resistant because their metabolism favors the production of β-ZOL. mdpi.comresearchgate.net

In horses, in vitro studies on granulosa cells have shown sensitivity to zearalenones, particularly α-ZOL and ZEA. nih.gov Comparative studies on hepatic biotransformation have revealed notable inter-species differences. For example, pig hepatic microsomes produce the highest amounts of α-ZOL, while chicken microsomes produce the highest amounts of β-ZOL. researchgate.net These metabolic differences underscore the varying risk that zearalenone and its metabolites pose to different animal species.

Table 2: Comparative Metabolism and Susceptibility to this compound

Animal Species Predominant Metabolite Relative Susceptibility
Pigs This compound (α-ZOL) nih.govacs.org High nih.gov
Broiler Chickens beta-Zearalenol (β-ZOL) mdpi.comresearchgate.net Low nih.gov
Ruminants (Cows, Sheep) beta-Zearalenol (β-ZOL) mdpi.com Low nih.gov
Horses - Sensitive (in vitro) nih.gov

Analytical Methodologies for Alpha Zearalenol Detection and Quantification

Sample Preparation and Extraction Techniques from Complex Matrices

The accurate analysis of α-ZOL is highly dependent on the efficiency of the sample preparation and extraction procedures, which aim to isolate the analyte from complex matrices such as food, feed, and biological fluids.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS methodology has been adapted for the extraction of α-ZOL from various matrices, including cereals and milk. tandfonline.comresearchgate.net This procedure typically involves an initial extraction with an organic solvent, often acetonitrile, followed by a partitioning step induced by the addition of salts like anhydrous magnesium sulfate (B86663) and sodium chloride. researchgate.net A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, where a sorbent such as primary secondary amine (PSA) is used to remove interfering matrix components like organic acids and sugars. researchgate.net For instance, a modified QuEChERS method for cereals involves extraction with a methanol (B129727):acetonitrile mixture, followed by the addition of a QuEChERS extraction kit and centrifugation. tandfonline.com The supernatant is then further cleaned using a d-SPE sorbent before analysis. tandfonline.com This approach has proven effective for the simultaneous determination of ZEN and its metabolites. tandfonline.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup of α-ZOL extracts. Various sorbents are employed depending on the matrix and the subsequent analytical technique. Immunoaffinity columns (IACs), which utilize monoclonal antibodies with high specificity for zearalenone (B1683625) and its metabolites, are particularly effective for sample purification. nih.govmdpi.com This high specificity allows for excellent recoveries and the removal of matrix effects. mdpi.com For example, a method for analyzing α-ZOL in bovine muscle involved extraction with methanol followed by cleanup on an IAC containing monoclonal antibodies against zeranol. nih.gov Other SPE sorbents, such as C18 and silica (B1680970) columns, have also been successfully used for the extraction and cleanup of α-ZOL from urine samples. nih.govoup.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are central to the separation and quantification of α-ZOL, often coupled with highly sensitive detectors.

High-Performance Liquid Chromatography (HPLC) Coupled with Fluorescence Detection (FLD)

HPLC-FLD is a commonly used and highly sensitive method for the determination of α-ZOL due to the native fluorescence of the compound. rsc.orgresearchgate.net This method offers good separation and sensitivity. rsc.org For instance, an HPLC-FLD method was developed for analyzing ZEN and α-ZOL in foods and medicinal plants, achieving limits of detection (LOD) of 2.5 µg/kg for α-ZOL. researchgate.netnih.gov The optimal excitation and emission wavelengths for α-ZOL are crucial for achieving high sensitivity, with fluorescence detection being significantly more sensitive than UV detection for this compound. core.ac.uk In one study, the retention time for α-ZOL was around 9-10 minutes using a water/acetonitrile mobile phase. core.ac.uk

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

LC-MS/MS is a powerful technique for the confirmatory analysis and quantification of α-ZOL, offering high selectivity and sensitivity. nih.govcabidigitallibrary.org This method is particularly useful for complex matrices and for the simultaneous determination of multiple mycotoxins. rsc.orgnih.gov LC-MS/MS methods have been developed for the analysis of α-ZOL in various matrices, including animal urine, eggs, and biological samples. rsc.orgnih.govcabidigitallibrary.org For example, an LC-MS/MS method for animal urine allowed for the determination of α-ZOL with a detection capability below 2 µg/l. cabidigitallibrary.org

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography provides excellent separation and accurate mass measurements, enabling the confident identification and quantification of α-ZOL. mdpi.com One study demonstrated the successful baseline separation of α-ZOL and its isomer β-zearalenol in maize silage using LC-HRMS. mdpi.com The use of different ionization techniques, such as atmospheric pressure chemical ionization (APCI), can further enhance the ionization efficiency and sensitivity for α-ZOL. mdpi.com

Gas Chromatography–Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry is another valuable tool for the analysis of α-ZOL, although it requires a derivatization step to increase the volatility of the compound. nih.govoup.comresearchgate.net Silylation is a common derivatization procedure, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net A sensitive GC-MS/MS method for the quantitative analysis of α-ZOL in the urine of ruminants has been developed, involving extraction with a C18 column, cleanup with a silica column, and derivatization to form trimethylsilyl (B98337) ethers. nih.govoup.com This method utilizes multiple reaction monitoring (MRM) for enhanced selectivity and achieved a detection limit of 1 ng/mL for α-ZOL in urine. nih.govoup.com

Immunoanalytical Techniques (e.g., Enzyme-Linked Immunosorbent Assay - ELISA)

Enzyme-linked immunosorbent assays are widely used for the rapid screening of zearalenone and its metabolites, including α-ZOL. rsc.orgr-biopharm.com These competitive immunoassays are based on antibodies that recognize ZEN and its structurally related compounds. r-biopharm.com The degree of cross-reactivity with α-ZOL is a critical parameter for these assays. Some ELISA kits show significant cross-reactivity with α-ZOL, which allows for its detection, although often as a combined measure with ZEN. nih.govgoldstandarddiagnostics.comlibios.frnih.gov For example, one competitive indirect ELISA showed a 50% cross-reactivity for α-zearalenol compared to zearalenone. nih.govnih.gov Another ELISA kit reported a cross-reactivity of 6% for α-zearalenol. goldstandarddiagnostics.comlibios.fr While ELISA provides a valuable screening tool, chromatographic methods are typically required for confirmation and precise quantification of α-ZOL. rsc.org

Development and Validation of Biomarkers for Exposure and Effect in Animal Systems

The assessment of animal exposure to zearalenone often relies on the measurement of its metabolites in biological fluids, with α-ZOL being a key biomarker. olmix.comnih.gov

Biomarkers of Exposure

Urinary levels of ZEN and its primary metabolite, α-zearalenol, have shown a strong correlation with dietary ZEN levels in pigs, making them reliable biomarkers of exposure in this species. olmix.com Similarly, studies in ruminants have identified α-ZOL in urine following exposure to ZEN. nih.govoup.com In beef heifers, β-zearalanol (β-ZAL), a metabolite of zearalenone, was identified as a potential serological biomarker of exposure. ingentaconnect.com The analysis of these biomarkers in urine and serum provides a more accurate reflection of individual exposure compared to simply measuring mycotoxin levels in feed. olmix.com

Biomarkers of Effect

Beyond being markers of exposure, α-ZOL and its parent compound can induce cellular responses that can be monitored as biomarkers of effect. nih.gov It has been shown that α-ZOL can inhibit cell proliferation and the synthesis of proteins and DNA. nih.gov This can lead to the induction of heat shock proteins like Hsp27 and Hsp70, and changes in the expression of genes related to oxidative stress and inflammation, such as TLR4, NF-kBp65, TNF-α, and IL-6. nih.gov The measurement of these molecular changes can provide insights into the toxicological impact of α-ZOL exposure in animal systems. nih.gov

Data Tables

Table 1: Chromatographic Methods for α-Zearalenol Analysis

Analytical Technique Matrix Sample Preparation Limit of Detection (LOD) Key Findings Reference(s)
HPLC-FLD Foods and Medicinal Plants Methanol-water extraction, immunoaffinity column cleanup 2.5 µg/kg High sensitivity and applicability for complex matrices. researchgate.netnih.gov
HPLC-FLD Duck Liver S9 Fractions Acetonitrile extraction, water/acetonitrile mobile phase 0.04 ng/mg S9 proteins Fluorescence detection is ten-fold more sensitive than UV. core.ac.uk
LC-MS/MS Animal Urine Enzymatic deconjugation, LLE, SPE (C18 and NH2) < 2 µg/l (CCβ) Confirmatory method for multiple zearalenone compounds. cabidigitallibrary.org
LC-MS/MS Eggs QuEChERS-based extraction, C18 and PSA cleanup Not specified Simultaneous determination of aflatoxins and zearalenone metabolites. rsc.org
LC-HRMS Maize Silage Not specified Not specified Baseline separation of α-ZOL and β-ZOL isomers. mdpi.com
GC-MS/MS Ruminant Urine C18 and silica column extraction, silylation 1 ng/mL Sensitive and quantitative analysis using MRM. nih.govoup.com

| GC-MS | Animal Feed | Immunoaffinity column cleanup, silylation | < 1.5 µg/kg | Reliable for simultaneous determination of zearalenone and its derivatives. | mdpi.com |

Table 2: Immunoanalytical Methods for α-Zearalenol Detection

Assay Type Matrix Cross-Reactivity with α-Zearalenol Detection Range/Limit Key Features Reference(s)
Competitive Indirect ELISA Corn, Wheat, Pig Feed 50% 1-50 ng/mL (for Zearalenone) Detects zearalenone and metabolites in extracts. nih.govnih.gov

| Competitive ELISA | Cereals, Milk, Nuts, etc. | 6% | 0.7 µg/kg (Wheat, for Zearalenone) | Quantitative determination of zearalenone with low α-ZOL cross-reactivity. | goldstandarddiagnostics.comlibios.fr |

Detection in Biological Fluids (Urine, Plasma, Bile, Milk)

The analysis of α-ZOL in biological fluids is complicated by its low concentrations and its frequent conjugation with glucuronic acid. nih.govuu.nl Therefore, many analytical procedures incorporate an enzymatic hydrolysis step, typically using β-glucuronidase, to cleave the conjugate and measure the total amount of the metabolite. nih.govmdpi.com Common analytical methods include chromatographic techniques and immunoassays.

Chromatographic Methods

High-performance liquid chromatography (HPLC), gas chromatography (GC), and ultra-performance liquid chromatography (UPLC) are the foundational separation techniques used for α-ZOL analysis. These are often coupled with highly sensitive detectors like mass spectrometry (MS) or fluorescence detectors (FLD).

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when paired with fluorescence detection (HPLC-FLD), is a widely used method for quantifying α-ZOL. core.ac.uk Fluorescence detection offers high sensitivity, often tenfold greater than UV detection for α-ZOL. core.ac.ukresearchgate.net Methods have been developed for various biological fluids, including milk, blood, plasma, urine, and bile, with detection limits for α-ZOL reported as low as 1 ng/mL. researchgate.net In some HPLC systems, the limit of detection (LOD) and limit of quantification (LOQ) for α-ZOL in in-vitro biological samples have been established at 2 µg/L and 7 µg/L, respectively. nih.govresearcher.life

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for the quantification of α-ZOL. openrepository.com It requires a derivatization step to make the analyte volatile. GC-MS methods have been validated for urine and tissues, providing good quantitative results. openrepository.com For instance, a method for analyzing α-zearalenol in urine reported a decision limit (CCα) of 0.07–0.11 µg/L. openrepository.com While effective, GC-MS may have higher limits of quantification (e.g., 10 ng/g in swine tissue) compared to LC-MS-based methods. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a primary technique for mycotoxin analysis due to its exceptional selectivity and sensitivity. mdpi.com Ultra-performance liquid chromatography (UPLC-MS/MS) methods allow for high-throughput and sensitive determination of α-ZOL and other metabolites in human serum and urine. mdpi.com These methods can achieve very low detection limits; for example, a UPLC-MS/MS method for human serum reported an LOD of 0.02–0.06 ng/mL and an LOQ of 0.1–0.2 ng/mL for α-ZOL. mdpi.com Such methods are capable of detecting α-ZOL in human urine at concentrations ranging from not detected to 2.64 ng/mL. mdpi.com

Immunoassays

Enzyme-linked immunosorbent assays (ELISA) are screening tools used for the rapid detection of zearalenone and its metabolites. elabscience.comr-biopharm.com These assays are based on the specific binding of antibodies to the target mycotoxin. While many ELISA kits are designed for zearalenone, they often exhibit significant cross-reactivity with its metabolites. For instance, some commercial kits show a cross-reactivity of 83% with α-zearalenol. advancedfooddiagnostics.com This allows for the detection of α-ZOL, although it may not differentiate it from the parent compound or other metabolites. ELISA tests have been applied to various matrices, including serum, plasma, and urine. elabscience.comr-biopharm.com

Table 1: Performance of Analytical Methods for Alpha-Zearalenol (B28931) in Biological Fluids

Cellular and Molecular Biomarkers (e.g., Gene Expression, Protein Levels)

Exposure to this compound can induce cellular stress and alter various signaling pathways, leading to changes in gene expression and protein levels. These changes can serve as biomarkers of effect, providing insight into the molecular mechanisms of α-ZOL toxicity. nih.govresearchgate.net

Gene Expression Biomarkers

Studies, often using human cell lines like HepG2 (hepatocellular carcinoma), have identified numerous genes whose expression is altered following exposure to α-ZOL. researchgate.netnih.gov These genes are involved in critical cellular processes such as inflammation, oxidative stress response, nuclear receptor signaling, and metabolism. researchgate.netmdpi.com

For example, exposure of HepG2 cells to α-ZOL has been shown to change the expression levels of genes related to nuclear receptors and metabolic pathways, including AhR, LXRα, PPARα, PPARɣ, L-fabp, LDLR, Glut2, Akt1, and HK2. researchgate.netmdpi.com Additionally, genes involved in inflammation, such as IL-1β, TNF-α, and IL-8, are also affected. mdpi.comnih.gov In response to oxidative stress, an increase in the expression of genes like MGMT, α-GST, Hsp70, and HO-1 has been observed. nih.gov

Protein Level Biomarkers

Changes in gene expression often translate to altered protein levels. Exposure to α-ZOL can inhibit total protein synthesis. researchgate.netresearchgate.net More specifically, the levels of certain proteins are modulated, serving as potential biomarkers. An induction of heat shock proteins Hsp27 and Hsp70 has been observed in Vero cells exposed to α-ZOL, indicating a cellular stress response. nih.govresearchgate.netresearchgate.net The level of lactate (B86563) dehydrogenase (LDH), a marker of cell membrane damage, can also increase upon exposure. nih.govnih.gov Furthermore, exposure to the parent compound zearalenone, which is metabolized to α-ZOL, has been shown to alter protein levels of cytokines like IL-1β, IL-8, and TNF-α. d-nb.info

Table 2: Cellular and Molecular Biomarkers of this compound Exposure

Table of Compound Names

Abbreviation / Common NameFull Chemical Name
α-ZOLThis compound
β-ZOLbeta-Zearalenol (B137171)
ZENZearalenone
ZANZearalanone (B192696)
α-ZALalpha-Zearalanol
β-ZALbeta-Zearalanol (B1681218)

Strategies for Mitigation and Detoxification of Alpha Zearalenol Contamination

Microbial Biotransformation Approaches

Microbial degradation is an environmentally friendly and highly specific method for reducing the toxicity of mycotoxins like zearalenone (B1683625) and its derivatives. peerj.comnih.gov This process involves the use of microorganisms, such as bacteria and fungi, which can adsorb or metabolize the target toxins. peerj.com

Degradation by Fungi and Bacteria

Various fungi and bacteria have demonstrated the ability to transform zearalenone into its derivatives, including alpha- and beta-zearalenol (B137171). dergipark.org.tr Research has identified several bacterial genera, including Bacillus, Pseudomonas, Acinetobacter, and Rhodococcus, as capable of biotransforming ZEN. mdpi.comresearchgate.net For instance, Bacillus licheniformis CK1 has been shown to degrade over 90% of ZEN in contaminated corn meal after 36 hours of incubation. dergipark.org.tr Similarly, certain Lactobacillus strains can remove ZEN from aqueous solutions. dergipark.org.tr

Fungi, particularly from the genera Aspergillus and Rhizopus, are also known to metabolize ZEN. researchgate.net Studies have shown that these fungi can convert ZEN into various metabolites, including α-ZOL. researchgate.net For example, some Aspergillus oryzae and Rhizopus species can transform ZEN into metabolites like ZEN-14-sulfate and ZEN-O-glucosides, alongside the more estrogenic α-ZOL. researchgate.net The biotransformation capabilities of various microorganisms are detailed in the table below.

MicroorganismDegradation/Transformation of ZENReference
Bacillus licheniformis CK1>90% degradation after 36 hours dergipark.org.tr
Bacillus sp. S62-W100% transformation to ZEA-14-phosphate within 24 hours mdpi.com
Saccharomyces cerevisiae>90% elimination in two days, primarily to β-ZOL (53%) and α-ZOL (8%) mdpi.com
Aspergillus oryzaeConversion to various metabolites including α-ZOL researchgate.net
Rhizopus spp.Conversion to various metabolites including α-ZOL researchgate.net

Role of Yeast Strains (e.g., Saccharomyces cerevisiae) in Decontamination

Yeast, particularly Saccharomyces cerevisiae, has been extensively studied for its ability to decontaminate ZEN and its derivatives. nih.govmycotoxinsite.com S. cerevisiae can both adsorb mycotoxins onto its cell wall and biotransform them. nih.govmycotoxinsite.com The cell walls of S. cerevisiae contain glucomannan (B13761562) polymers that play a significant role in binding ZEN. nih.govmycotoxinsite.com

Several studies have demonstrated the effectiveness of S. cerevisiae in removing ZEN. Strains isolated from silage were able to eliminate over 90% of ZEN from a culture medium within two days. mdpi.comnih.gov This removal was primarily due to biotransformation into β-zearalenol (β-ZOL) (53%) and α-ZOL (8%). mdpi.comnih.gov While the biotransformation to α-ZOL is a concern due to its higher estrogenicity, the preferential conversion to the less estrogenic β-ZOL is a positive outcome. mdpi.comnih.gov Interestingly, these yeast strains did not show the ability to biotransform α-ZOL itself. mdpi.comnih.gov

Enzymatic Detoxification Methods

Enzymatic degradation offers a more efficient, cost-effective, and reproducible alternative to using whole microorganisms for detoxification. dergipark.org.tr This approach utilizes specific enzymes to break down mycotoxins into non-toxic or less toxic products. peerj.com

Identification and Characterization of Alpha-Zearalenol-Degrading Enzymes (e.g., Lactonases, Peroxidases)

Several types of enzymes have been identified for their ability to degrade ZEN and its derivatives, including lactonases, peroxidases, and laccases. nih.gov

Lactonases: These enzymes, also known as zearalenone hydrolases, are particularly effective. A lactonase from Gliocladium roseum, named ZENG, has shown high degradation performance towards ZEN, α-ZOL, and α-zearalanol (α-ZAL). nih.govacs.org Another novel ZEN lactone hydrolase, ZHRnZ from Rosellinia necatrix, demonstrated over 90% degradation of ZEN, α-ZOL, β-ZOL, and α-ZAL within 15 minutes of incubation. researchgate.net Two recently identified lactonases from Gliocladium, ZHDR52 and ZHDP83, can efficiently degrade over 90% of ZEN's toxic derivatives, including α-ZOL, within 6 hours. nih.gov

Peroxidases: Peroxidase enzymes have also been reported to degrade zearalenone. dergipark.org.tr For instance, peroxiredoxin (Prx) from Acinetobacter sp. SM04, when expressed in E. coli, can degrade ZEN. peerj.comdergipark.org.tr

Laccases: Laccase enzymes found in bacteria and yeast have the ability to degrade mycotoxins. dergipark.org.tr A laccase gene from the fungus Pleurotus pulmonarius expressed in Pichia pastoris produced a recombinant protein with ZEN-degrading properties. dergipark.org.tr

Applications of Recombinant Enzymes and Directed Evolution for Enhanced Activity

Genetic engineering and directed evolution techniques are being employed to improve the efficacy and stability of ZEN-degrading enzymes. peerj.com The development of recombinant enzymes allows for their safe expression in microbes, representing a significant advancement in molecular modification for ZEN degradation. dergipark.org.tr

For example, to meet industrial demands for thermostability, structure-based modifications have been applied to the ZENG enzyme. nih.govacs.org By creating double-site mutants, researchers significantly improved the enzyme's stability at higher temperatures. nih.gov Similarly, single-point mutation technology was used to create more thermostable mutants of the ZHRnZ enzyme. researchgate.net The fusion of genes for ZEN hydrolases and carboxypeptidases has also resulted in multifunctional recombinant enzymes with enhanced detoxification capabilities. dergipark.org.tr

Adsorption and Binding Agent Technologies (excluding direct animal administration protocols)

Adsorption is a physical method of detoxification where mycotoxins are bound to the surface of an adsorbent material, preventing their absorption.

The cell walls of certain microorganisms, particularly probiotics like yeast and lactic acid bacteria, are effective adsorbents for ZEN. nih.gov The functional carbohydrates, such as β-D-glucan and glucomannan polymers, in the cell walls of Saccharomyces cerevisiae are primarily responsible for this binding ability. nih.govmycotoxinsite.com Studies have shown that yeast cell wall extracts can effectively adsorb ZEN. nih.gov

Activated carbon is another adsorbent that has been investigated for its ability to remove ZEN from contaminated liquids, such as corn oil. researchgate.net The adsorption capacity is influenced by factors like pH, temperature, and the initial concentration of the toxin. researchgate.net

AdsorbentMechanismEfficacyReference
Saccharomyces cerevisiae cell wallBinding to glucomannan polymersCan adsorb a significant percentage of ZEN nih.govmycotoxinsite.com
Activated CarbonPhysical adsorptionRemoval efficiencies of 65-70% for ZEN researchgate.net

Future Research Directions and Unaddressed Scientific Inquiries

Integrated Omics Approaches for Comprehensive Mechanistic Elucidation (Genomics, Proteomics, Metabolomics, Lipidomics)

Future research will increasingly rely on integrated multi-omics approaches to build a holistic picture of the molecular mechanisms initiated by alpha-Zearalenol (B28931). mdpi.com While phase I metabolism can produce more toxic metabolites like this compound from its parent compound, zearalenone (B1683625), and phase II conjugation typically quenches toxicity, the complete cellular response is complex. mdpi.com An integrated use of genomics, proteomics, metabolomics, and lipidomics is necessary to understand these molecular initiating events comprehensively. mdpi.com

Genomics and Transcriptomics: RNA-Seq and other transcriptomic analyses are crucial for identifying genes and signaling pathways that are deregulated upon exposure to α-ZOL. Studies on the parent compound, zearalenone, have already demonstrated the power of this approach, revealing impacts on pathways like BEST4/AKT/ERK1/2 in cancer progression. biorxiv.orgnih.gov Future studies should focus specifically on α-ZOL to dissect its unique influence on gene expression, particularly in reproductive tissues and cancer cell lines.

Proteomics: Proteomic analysis can identify and quantify changes in the protein landscape of cells and tissues exposed to α-ZOL. This can reveal alterations in enzyme activity, structural proteins, and signaling molecules that are direct or indirect results of α-ZOL exposure. For instance, integrated proteomics and lipidomics have been used to explore the pathogenesis of polycystic ovary syndrome (PCOS), a condition relevant to the estrogenic effects of α-ZOL. nih.gov

Metabolomics: As a powerful tool for capturing a snapshot of cellular metabolism, metabolomics is essential for understanding the systemic effects of α-ZOL. Studies have already begun to apply metabolomics to investigate the effects of α-ZOL on breast and endometrial cancer cells, revealing perturbations in glycerophospholipid metabolism and the biosynthesis of certain amino acids. researchgate.netdntb.gov.ua Future research can expand this to create detailed metabolic profiles associated with α-ZOL exposure in various biological systems. nih.gov

Lipidomics: Given that α-ZOL can affect metabolic pathways like glycerophospholipid metabolism, dedicated lipidomic studies are warranted. researchgate.netnih.gov Lipidomics investigates the entire lipid profile within a biological system, and since lipids are crucial for cell membranes, signaling, and energy storage, understanding how α-ZOL disrupts these functions is a key area for future inquiry. creative-proteomics.com

By integrating data from these omics fields, researchers can construct detailed models of the adverse outcome pathways (AOPs) for this compound, from the initial molecular interaction to the adverse effect at the organism level.

Advanced Computational Modeling and In Silico Predictions of this compound Interactions

Computational toxicology and in silico modeling offer powerful, high-throughput methods to predict the biological activity and potential toxicity of this compound and its metabolites, reducing the need for extensive biological assays. nih.gov

Molecular Docking: This technique simulates the binding of a ligand (α-ZOL) to a receptor, such as the estrogen receptor (ER). davidpublisher.comdavidpublisher.com Studies have consistently used molecular docking to demonstrate that α-ZOL has a strong binding affinity for estrogen receptors, often greater than its parent compound, zearalenone. davidpublisher.comopenagrar.de The order of estrogenic activity is frequently predicted as this compound > zearalenone > beta-zearalenol (B137171). davidpublisher.comdavidpublisher.comopenagrar.de Future modeling can explore α-ZOL's interaction with a wider range of nuclear receptors and enzymes, helping to predict off-target effects. mdpi.comx-mol.net

Metabolism and Toxicity Prediction: Software platforms like MetaTox, SwissADME, and PASS online can predict the metabolic fate and toxicological profile of compounds. nih.govnih.gov For α-ZOL, these tools can predict its potential as a substrate or inhibitor for various cytochrome P450 (CYP450) enzymes, such as CYP2D6 and CYP2C19. nih.gov Such in silico workflows can pre-emptively identify potentially harmful metabolic pathways and guide further in vitro or in vivo experiments. nih.govnih.gov

Structure-Activity Relationship (SAR) Modeling: By analyzing a group of related chemicals, SAR models can predict the activity of uncharacterized compounds. researchgate.net This approach has been used to rank the estrogenic potencies of zearalenone and its reduced metabolites, including α-ZOL, with high accuracy. researchgate.net Future studies can refine these models to predict other toxicological endpoints and apply them to newly discovered or hypothesized metabolites of α-ZOL.

Predicted Bioactivity of Zearalenone Metabolites from In Silico Studies
CompoundPredicted Activity/InteractionModeling TechniqueSource
This compound (α-ZOL)Higher estrogenic activity than Zearalenone (ZEN) and beta-Zearalenol (β-ZOL)Molecular Docking davidpublisher.com, openagrar.de
This compound (α-ZOL)Predicted substrate for CYP450 isoforms (e.g., CYP2D6, CYP2C9)Metabolism Prediction Software (MetaTox, SwissADME) nih.gov
beta-Zearalenol (β-ZOL)Lower estrogenic activity than Zearalenone (ZEN) and this compound (α-ZOL)Molecular Docking davidpublisher.com, openagrar.de
Zearalenone (ZEN)Predicted inhibitor of CYP450 isoforms (e.g., CYP2D6, CYP1A2)Toxicity Prediction Software (PASS online) nih.gov

Development of Novel Bioremediation and Biocontrol Strategies in Agricultural Settings

Given the prevalence of zearalenone and its metabolites in crops, developing effective and environmentally safe strategies for their degradation is a critical research goal. Biological degradation is seen as a promising approach due to its high specificity and potential to avoid harmful byproducts. dergipark.org.tr

Microbial Degradation: Numerous microorganisms, including bacteria, yeasts, and fungi, have shown the ability to transform zearalenone. dergipark.org.tr Several strains of Saccharomyces cerevisiae can degrade over 90% of ZEN, converting it to α-ZOL and β-ZOL. mycotoxinsite.comissuu.com The fungus Metarhizium anisopliae is particularly promising as it can degrade ZEN by cleaving its lactone bond, which significantly reduces toxicity. mdpi.comresearchgate.net This degradation occurs even after ZEN has been converted to its reduced forms. mdpi.comresearchgate.net Future research should focus on identifying and isolating novel microbes with superior degradation capabilities and elucidating the enzymatic pathways involved, such as those dependent on cytochrome P450. mdpi.com

Biocontrol Agents: An alternative to post-harvest decontamination is the pre-harvest application of biocontrol agents. These are non-toxigenic microorganisms that can outcompete mycotoxin-producing fungi like Fusarium. For example, Streptomyces rimosus has shown a direct antagonistic effect against Fusarium graminearum and an ability to degrade ZEN, making it a candidate for in-field application on crops like wheat. nih.gov

Genetic Engineering: A long-term strategy involves genetically modifying crops to enhance their resistance to fungal infection or to directly detoxify mycotoxins. mdpi.com By identifying the genes that encode mycotoxin-degrading enzymes from microorganisms, it may be possible to transfer these genes into plants, creating cultivars that can neutralize compounds like zearalenone and this compound internally. mdpi.com

Longitudinal Studies on Chronic Exposure Effects and Carry-Over in Livestock

Farm animals are frequently exposed to mycotoxins through contaminated feed, and understanding the long-term consequences of this chronic, low-dose exposure is vital for both animal health and food safety. nih.govresearchgate.net Longitudinal studies, which track subjects over an extended period, are needed to assess these effects. uni-halle.de

Carry-Over into Animal Products: A significant concern is the "carry-over" of mycotoxins and their metabolites from feed into edible animal products like meat, milk, and eggs. researchgate.net Studies have confirmed the presence of α-ZOL in the duodenum, feces, and various tissues of livestock, including dairy cows and prepubertal gilts. mdpi.commdpi.comnih.gov The carry-over factor (CF) for α-ZOL into the myocardium of gilts has been calculated, though values are low. mdpi.com In dairy cows, ZEN is metabolized to α-ZOL and β-ZOL in the rumen. nih.govnih.gov More extensive longitudinal studies are required to create robust models that can predict the level of contamination in animal products based on feed contamination levels, which is crucial for human exposure risk assessment. uni-halle.de

Detection of this compound (α-ZOL) in Livestock Following Zearalenone (ZEN) Exposure
AnimalSample TypeKey FindingSource
Prepubertal GiltsMyocardium (Heart Muscle)α-ZOL was detected; a carry-over factor (CF) was calculated. mdpi.com
Prepubertal GiltsIntestinal TissuesZEN, α-ZOL, and β-ZOL were all found in intestinal tissues after 42 days of exposure. mdpi.com
Dairy CowsDuodenumα-ZOL and β-ZOL were recovered from the duodenum along with the parent toxin ZEN. nih.gov
Dairy CowsRumen FluidZEN exposure led to the rapid appearance of α-ZOL in the rumen. nih.gov
PigsUrine, TissuesPigs metabolize a higher proportion of ZEN to the more estrogenic α-ZOL compared to cows. nih.gov

Investigation of Mycotoxin Co-Occurrence and Synergistic/Antagonistic Effects with this compound

In nature, mycotoxins rarely occur in isolation. Feed and food are often contaminated with a mixture of different mycotoxins, leading to complex interactions that can alter their individual toxicities. nih.govacs.org The combined impact can be antagonistic (less than the sum of individual effects), additive (equal to the sum), or synergistic (greater than the sum). mdpi.com

Interaction with Zearalenone Metabolites: Studies have shown that combinations of zearalenone, α-ZOL, and β-ZOL can produce varied effects. Binary combinations of ZEN and α-ZOL have shown both antagonistic and synergistic effects on HepG2 cells, depending on the concentrations used. mdpi.com Ternary mixtures of ZEN, α-ZOL, and β-ZOL have also exhibited synergistic effects at certain concentrations. researchgate.net

Interaction with Other Mycotoxins: The co-occurrence of α-ZOL with other major mycotoxins like deoxynivalenol (B1670258) (DON) is common. researchgate.net The interaction between these compounds can be complex; for instance, one study reported that DON and α-ZOL can have an antagonistic impact. researchgate.netdergipark.org.tr Combinations of α-ZOL with beauvericin (B1667859) (BEA) have been shown to be synergistic in neuronal cells. mdpi.com

Mechanistic Basis of Interactions: The mechanisms behind these interactions are a critical area for future research. They may involve competition for metabolic enzymes, modulation of receptor binding, or combined effects on cellular pathways like oxidative stress. dergipark.org.tr Understanding these interactions is essential for accurate risk assessment, as evaluating toxins individually may significantly underestimate the true risk of co-exposure. researchgate.net

Q & A

Q. What analytical methods are recommended for detecting and quantifying alpha-zearalenol in complex biological matrices?

this compound is typically quantified using advanced chromatographic techniques. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is widely employed for its high sensitivity and specificity, especially in complex matrices like serum, liver, or traditional herbal extracts. Key steps include:

  • Sample preparation : Solid-phase extraction (SPE) or immunoaffinity columns for purification .
  • Instrumental parameters : Optimized ionization modes (e.g., electrospray ionization in negative mode) and MRM transitions (e.g., m/z 319.1 → 160.1 for this compound) .
  • Validation : Recovery rates (29–67%), limits of detection (LOD: 0.08–0.19 µg/kg), and measurement uncertainty (6–21%) must be reported .

Q. How does this compound metabolism differ across species, and what are its major metabolites?

In rat liver homogenates, this compound is metabolized via glucuronidation (primary pathway) and reduction to zearalenol isomers. NADH/NADPH-dependent hydroxysteroid dehydrogenases catalyze these reactions, with hepatocytes eliminating ~100 µg/g liver hourly . Species-specific differences are notable; for example, pigs exhibit heightened sensitivity to estrogenic effects due to receptor affinity variations .

Advanced Research Questions

Q. What experimental designs are critical for assessing this compound’s impact on reproductive toxicity in vitro?

  • Model systems : Use porcine zygotes cultured in PZM-3 medium to study preimplantation embryonic development. Exposure to 10–60 µM this compound significantly reduces cleavage and blastocyst rates, with apoptotic markers (e.g., BAX/BCL2L1 ratio) quantified via qPCR .
  • Controls : Include 17β-estradiol (E2) to differentiate receptor-mediated vs. non-receptor pathways .
  • Dose-response : Linear regression models to correlate toxin concentration with developmental defects (e.g., total cell number reduction in blastocysts) .

Q. How can researchers resolve contradictions in recovery rates during this compound quantification?

Discrepancies in recovery (e.g., 29–67% in liver samples ) arise from matrix interference and extraction efficiency. Mitigation strategies include:

  • Internal standards : Deuterated analogs (e.g., this compound-D4) to correct for matrix effects .
  • Multi-method validation : Cross-validate results using GC-MS (for derivatized analytes) and LC-MS/MS to confirm accuracy .

Q. What mechanisms underlie this compound’s estrogenic activity, and how do they compare to zearalenone?

this compound binds estrogen receptors (ERα/ERβ) with higher affinity than zearalenone, activating transcriptional pathways that disrupt steroidogenesis. Key findings:

  • In mouse Leydig cells, this compound inhibits testosterone production by downregulating StAR and CYP11A1, independent of cAMP signaling .
  • Metabolomic profiling in human endometrial cancer cells reveals altered lipid peroxidation and glutathione metabolism, suggesting oxidative stress as a secondary pathway .

Methodological Considerations

Q. What protocols ensure reproducibility in this compound toxicity studies?

  • Cell culture : Use standardized cell lines (e.g., Ishikawa cells for endometrial studies) with mycotoxin-free media .
  • Data reporting : Adhere to MIAME (Minimum Information About a Microarray Experiment) guidelines for omics data .
  • Statistical rigor : Power analysis to determine sample size, with ANOVA for multi-group comparisons .

Q. How can cross-reactivity challenges in immunoassays for this compound be addressed?

Structural analogs (e.g., beta-zearalenol, zearalanone) often cross-react with antibodies. Solutions include:

  • Monoclonal antibody engineering : Epitope-specific clones with <5% cross-reactivity to zearalenone .
  • Confirmatory testing : Follow immunoassays with LC-MS/MS to eliminate false positives .

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